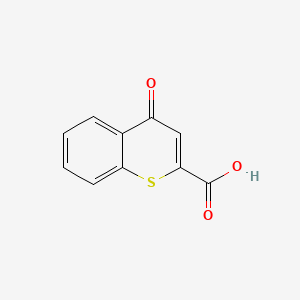

4-oxo-4H-thiochromene-2-carboxylic acid

Description

BenchChem offers high-quality 4-oxo-4H-thiochromene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-oxo-4H-thiochromene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-oxothiochromene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O3S/c11-7-5-9(10(12)13)14-8-4-2-1-3-6(7)8/h1-5H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIDUVDSNSWBMJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(S2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Precision Synthesis of 4-Oxo-4H-thiochromene-2-carboxylic Acid

An In-Depth Technical Guide for Medicinal Chemists

Executive Summary

4-Oxo-4H-thiochromene-2-carboxylic acid (also known as thiochromone-2-carboxylic acid) is a critical sulfur-containing heterocyclic scaffold in drug discovery. It serves as a bioisostere to chromone-2-carboxylic acids, offering altered lipophilicity and metabolic stability profiles. Its derivatives have shown promise as inhibitors of tyrosine phosphatases, aldose reductase, and as antagonists for leukotriene receptors.

This guide details the "Gold Standard" synthetic route: the Michael addition of thiophenol to dimethyl acetylenedicarboxylate (DMAD) , followed by Polyphosphoric Acid (PPA) mediated cyclization and subsequent hydrolysis . This pathway is selected for its atom economy, scalability, and the ready availability of starting materials compared to the alternative 2-mercaptoacetophenone routes.

Retrosynthetic Analysis

The strategic disconnection relies on the formation of the heterocyclic ring after establishing the carbon skeleton. The C2-C3 bond and the C8a-S bond are stable; the critical disconnection occurs at the C4-C4a bond (cyclization) and the S-C2 bond (initial addition).

Figure 1: Retrosynthetic disconnection showing the linear assembly from thiophenol and DMAD.

Step-by-Step Experimental Protocol

Step 1: Michael Addition (Formation of Dimethyl (phenylthio)fumarate)

This step involves the nucleophilic attack of the thiolate on the electron-deficient alkyne. The reaction is highly exothermic and stereoselective, favoring the Z-isomer (dimethyl (phenylthio)fumarate) which is required for cyclization.

Reagents:

-

Thiophenol (1.0 eq) [Caution: Stench/Toxic] [1]

-

Dimethyl Acetylenedicarboxylate (DMAD) (1.05 eq)

-

Triethylamine (Catalytic, 0.5 mol%) or Triton B

-

Solvent: Methanol or Diethyl Ether

Protocol:

-

Setup: Charge a 3-neck round-bottom flask with thiophenol (e.g., 100 mmol) and Methanol (5 vol). Equip with an internal thermometer and an addition funnel.

-

Cooling: Cool the solution to 0°C using an ice/salt bath.

-

Addition: Add the catalyst (Triethylamine). Then, add DMAD dropwise over 30–60 minutes.

-

Critical Parameter: Maintain internal temperature < 10°C. The reaction is vigorously exothermic.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours. The product often precipitates as a crystalline solid or separates as an oil.

-

Workup:

-

If solid: Filter, wash with cold methanol, and dry.

-

If oil: Concentrate the solvent, dissolve residue in ether, wash with 5% NaHCO3 (to remove unreacted thiophenol), dry over MgSO4, and concentrate.

-

-

Yield: Typically 85–95%.

Step 2: Cyclization (The PPA Method)

This is the most challenging step due to the viscosity of Polyphosphoric Acid (PPA). PPA acts as both the solvent and the Lewis acid catalyst to effect intramolecular Friedel-Crafts acylation.

Reagents:

-

Dimethyl (phenylthio)fumarate (from Step 1)

-

Polyphosphoric Acid (PPA) (10–15 equivalents by weight)

Protocol:

-

Mixing: Place PPA in a beaker or wide-mouth flask. Heat to 80°C to reduce viscosity.

-

Addition: Add the fumarate adduct slowly to the warm PPA with vigorous mechanical stirring.

-

Note: Magnetic stirring often fails here due to high viscosity. Use an overhead stirrer.

-

-

Heating: Heat the mixture to 90–100°C for 1–2 hours.

-

Monitoring: The solution will turn deep red/brown. Monitor by TLC (fumarate disappears). Do not overheat (>120°C) to avoid decarboxylation or tar formation.

-

-

Quench: Cool the mixture to ~60°C (still flowable) and pour it slowly onto crushed ice (approx. 10x weight of PPA) with rapid stirring.

-

Isolation: The ester (Methyl 4-oxo-4H-thiochromene-2-carboxylate) will precipitate as a solid. Stir for 30 minutes to ensure PPA hydrolysis. Filter the solid, wash copiously with water, and dry.

-

Purification: Recrystallize from Ethanol or Methanol.

Step 3: Hydrolysis to the Free Acid

The methyl ester is stable but can be hydrolyzed under acidic or basic conditions. Acid hydrolysis is preferred to ensure the chromone ring remains intact, although mild basic hydrolysis is faster.

Protocol (Acid Method):

-

Suspend the methyl ester in Glacial Acetic Acid and 20% HCl (1:1 ratio).

-

Reflux for 4 hours.

-

Cool to room temperature; the acid precipitates.

-

Pour into water, filter, and recrystallize from Ethanol/DMF.

Mechanistic Insight

The cyclization mechanism is a classic intramolecular electrophilic aromatic substitution.

Figure 2: Mechanistic flow of the PPA-mediated cyclization.

Why PPA? PPA is preferred over concentrated H2SO4 because it is a milder dehydrating agent that causes less sulfonation of the aromatic ring (a common side reaction with H2SO4). It effectively activates the ester carbonyl for the intramolecular attack.

Characterization & Data

Target Molecule: 4-Oxo-4H-thiochromene-2-carboxylic acid Formula: C10H6O3S MW: 206.22 g/mol

| Technique | Expected Signals / Data | Interpretation |

| 1H NMR (DMSO-d6) | δ 13.5-14.0 (br s, 1H) | Carboxylic acid -OH |

| δ 8.40 (d, J=8 Hz, 1H) | H-5 (Deshielded by Carbonyl) | |

| δ 7.60 - 7.90 (m, 3H) | H-6, H-7, H-8 (Aromatic) | |

| δ 7.10 (s, 1H) | H-3 (Characteristic Vinylic Proton) | |

| 13C NMR | δ 179.5 (C=O ketone) | Thiochromone Carbonyl |

| δ 162.0 (COOH) | Carboxylic Acid | |

| δ 125-140 (Ar-C) | Aromatic Carbons | |

| IR (KBr) | 1730 cm⁻¹ (COOH), 1620 cm⁻¹ (C=O) | Carbonyl Stretches |

| Appearance | Pale yellow to off-white needles | Crystalline solid |

Troubleshooting & "Senior Scientist" Notes

-

Thiophenol Stench: Thiophenol has an extremely low odor threshold and is toxic.

-

Mitigation: All glassware must be soaked in a bleach bath (sodium hypochlorite) immediately after use to oxidize residual thiols to odorless sulfonates. Use a dedicated fume hood.

-

-

PPA Handling: PPA is viscous like molasses at room temperature.

-

Tip: Do not attempt to pipette PPA. Weigh it by pouring directly into the tared reaction flask. If it is too viscous, warm the PPA bottle in a water bath to 60°C before pouring.

-

-

Isomer Issues: The Michael addition produces a mixture of Z (maleate) and E (fumarate) isomers. The Z isomer cyclizes more readily. However, PPA at 100°C is capable of isomerizing the E form to the Z form in situ, so separation of isomers after Step 1 is usually unnecessary.

-

Reaction Monitoring: The cyclization is complete when the starting material spot disappears on TLC. If the reaction turns black/tarry, the temperature was likely too high (>120°C).

References

-

Synthesis of Thiochromones via PPA Cyclization

- Title: "The Chemistry of Heterocyclic Compounds, Chromenes, Chromanones, and Chromones"

- Source: Wiley Online Library (General Reference for PPA cyclization of arylthio-fumar

- Context: Confirms the PPA route as the standard for 2-carboxylic acid deriv

-

URL:

-

One-Pot Synthesis Methodologies (Comparative)

-

Biological Activity & Structural Data

- Title: "Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents"

- Source: PMC (NIH)

- Context: Provides experimental details on the workup of thiochromone derivatives and NMR data for rel

-

URL:[Link]

-

General Reactivity of Thiophenols with DMAD

- Title: "Thioester and thioacid synthesis by acyl

- Source: Organic Chemistry Portal

- Context: Background on the nucleophilicity of thiols in Michael additions.

-

URL:[Link]

Sources

spectroscopic data of 4-oxo-4H-thiochromene-2-carboxylic acid (NMR, IR, Mass Spec).

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-oxo-4H-thiochromene-2-carboxylic acid

This document provides a comprehensive analysis of the spectroscopic data for 4-oxo-4H-thiochromene-2-carboxylic acid. As a crucial scaffold in medicinal chemistry, understanding its structural and electronic properties through spectroscopic techniques is paramount for researchers in drug discovery and organic synthesis.[1] This guide synthesizes theoretical principles with practical, field-proven insights to offer a robust framework for the characterization of this and related heterocyclic compounds.

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 4-oxo-4H-thiochromene-2-carboxylic acid features a bicyclic system comprising a benzene ring fused to a sulfur-containing pyranone ring, with a carboxylic acid substituent at the 2-position.

Diagram: Molecular Structure

Caption: Structure of 4-oxo-4H-thiochromene-2-carboxylic acid with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the vinylic proton, and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the carboxylic acid, as well as the heteroaromatic system.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-5 | ~8.2 - 8.5 | dd | J ≈ 8.0, 1.5 | Deshielded by the adjacent carbonyl group. |

| H-7 | ~7.8 - 8.0 | ddd | J ≈ 8.0, 7.5, 1.5 | Typical aromatic region, coupled to H-5, H-6, and H-8. |

| H-6 | ~7.6 - 7.8 | ddd | J ≈ 8.0, 7.5, 1.0 | Typical aromatic region, coupled to H-5, H-7, and H-8. |

| H-8 | ~7.5 - 7.7 | dd | J ≈ 8.0, 1.0 | Typical aromatic region. |

| H-3 | ~7.4 - 7.6 | s | - | Vinylic proton, appears as a singlet. |

| COOH | > 12.0 | br s | - | Highly deshielded, broad signal due to hydrogen bonding. |

Predicted data is based on analysis of related structures such as 4-oxothiochroman-2-carboxylic acid and various thiochromen-4-ones.[1][3]

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule, including the quaternary carbons.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Ketone, C-4) | ~180 - 185 | Characteristic shift for an α,β-unsaturated ketone.[4] |

| C=O (Acid, C-11) | ~165 - 170 | Typical range for a carboxylic acid carbonyl.[4] |

| C-2 | ~145 - 150 | Vinylic carbon attached to the carboxylic acid group. |

| C-8a | ~138 - 142 | Aromatic quaternary carbon adjacent to sulfur. |

| C-7 | ~133 - 136 | Aromatic CH. |

| C-5 | ~128 - 131 | Aromatic CH. |

| C-4a | ~127 - 130 | Aromatic quaternary carbon. |

| C-8 | ~126 - 129 | Aromatic CH. |

| C-6 | ~125 - 128 | Aromatic CH. |

| C-3 | ~120 - 125 | Vinylic carbon. |

Predicted chemical shifts are estimated based on typical values for thiochromones and general substituent effects.[1][4][5]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 256-1024 scans, relaxation delay of 2-5 seconds, spectral width of 240 ppm.

-

-

Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying key functional groups within a molecule based on their vibrational frequencies.

Predicted IR Absorption Data

The IR spectrum of 4-oxo-4H-thiochromene-2-carboxylic acid is expected to be dominated by absorptions from the carboxylic acid and the conjugated ketone.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity/Shape | Vibrational Mode |

| O-H (Carboxylic Acid) | 3300 - 2500 | Strong, Very Broad | O-H Stretch |

| C-H (Aromatic) | 3100 - 3000 | Medium, Sharp | C-H Stretch |

| C=O (Carboxylic Acid) | 1725 - 1700 | Strong, Sharp | C=O Stretch |

| C=O (Ketone) | 1690 - 1660 | Strong, Sharp | C=O Stretch (Conjugated) |

| C=C (Aromatic/Vinylic) | 1610 - 1500 | Medium-Strong | C=C Stretch |

| C-O (Carboxylic Acid) | 1320 - 1210 | Strong | C-O Stretch |

| O-H (Carboxylic Acid) | 950 - 910 | Medium, Broad | O-H Bend (Out-of-Plane) |

The characteristic very broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid dimer.[6][7][8] The two distinct C=O stretches for the ketone and carboxylic acid are key diagnostic peaks.[9]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Typical parameters: 16-32 scans, resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrometry Data

For 4-oxo-4H-thiochromene-2-carboxylic acid (Molecular Formula: C₁₀H₆O₃S), the exact mass is 206.0038 g/mol . High-resolution mass spectrometry (HRMS) should confirm this mass with high accuracy. The fragmentation pattern in Electron Ionization (EI) is predicted based on related structures.[2]

| m/z (Predicted) | Ion Formula | Proposed Fragmentation Pathway |

| 206 | [C₁₀H₆O₃S]⁺˙ | Molecular Ion (M⁺˙) |

| 189 | [C₁₀H₅O₂S]⁺ | Loss of OH radical |

| 178 | [C₉H₆OS]⁺˙ | Loss of CO₂ |

| 161 | [C₁₀H₅O₃]⁺ | Loss of SH radical (less likely) |

| 150 | [C₈H₆S]⁺˙ | Loss of CO₂ and CO |

| 134 | [C₈H₆O]⁺˙ | Loss of CO₂ and CS |

Diagram: Predicted ESI-MS/MS Fragmentation Workflow

Caption: Workflow for ESI-MS/MS analysis of the target compound.

Experimental Protocol for Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL in the mobile phase.

-

Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).

-

Chromatography (Optional but Recommended):

-

Use a C18 reverse-phase column.

-

Employ a gradient elution, for example, from 10% to 95% acetonitrile in water (with 0.1% formic acid) over 10-15 minutes. This helps purify the sample before it enters the mass spectrometer.

-

-

Mass Spectrometry Acquisition:

-

Ionization: Use Electrospray Ionization (ESI), likely in negative mode to deprotonate the carboxylic acid ([M-H]⁻ at m/z 205.0).

-

Full Scan (MS1): Acquire data over a mass range of m/z 50-500 to detect the parent ion.

-

Tandem MS (MS/MS): Isolate the precursor ion (m/z 205) and subject it to Collision-Induced Dissociation (CID) to generate a fragment spectrum. This confirms the structure.[10]

-

-

Data Analysis: Analyze the accurate mass of the parent ion to confirm the elemental composition. Interpret the fragmentation pattern to validate the molecular structure.

Conclusion

The spectroscopic characterization of 4-oxo-4H-thiochromene-2-carboxylic acid relies on a multi-technique approach. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry validates the molecular weight and provides structural information through fragmentation. The predictive data and protocols outlined in this guide provide a robust framework for researchers to successfully characterize this important heterocyclic compound, facilitating its application in medicinal chemistry and materials science.

References

- The Royal Society of Chemistry. (2013). Carbocyclization of Unsaturated Thioesters Under Palladium Catalysis. Supplementary Information.

-

ResearchGate. (2025). Unexpected conversion of 4-oxo-4H-chromene-2-carboxylic acid to 2-(1,3-benzothiazol-2-yl)-4H-chromen-4-one and spiro[1,4-benzothiazine-2,2'-chromene]-3,4'(3'H,4H)-dione. Retrieved from [Link]

- NIST. (n.d.). Rearrangement of the TMS ester of 4-Oxo-4H-chromene-2-carboxylic acid and analogs in EI mass spectra.

- MDPI. (n.d.). thioxo-benzo[f]chromeno[2,3-d]pyrimidin-4-ones deri.

-

ResearchGate. (n.d.). Chromones obtained from 4-oxo-4H-chromene-2-carboxylic acid with.... Retrieved from [Link]

-

National Institutes of Health. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. PMC. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Exploring Benzo[h]chromene Derivatives as Agents against Protozoal and Mycobacterial Infections. PMC. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

Chemical Synthesis Database. (2025). 4-oxo-4H-chromene-2-carbaldehyde. Retrieved from [Link]

-

ACS Publications. (2022). Gold(I) Catalysis Applied to the Stereoselective Synthesis of Indeno[2,1-b]thiochromene Derivatives and Seleno Analogues. Organic Letters. Retrieved from [Link]

-

Organic Chemistry Portal. (2012). Alcohol Mediated Synthesis of 4-Oxo-2-aryl-4H-chromene-3-carboxylate Derivatives from 4-Hydroxycoumarins. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. Retrieved from [Link]

-

ChemBK. (2024). 4-oxo-4H-chromene-2-carboxylic acid. Retrieved from [Link]

-

Taylor & Francis Online. (2024). Synthesis, spectroscopic characterisation, DFT insight, and molecular docking studies of a coumarin derivative 3-acetyl-2-oxo-2H-chromene-6-carbohydrazide. Retrieved from [Link]

-

RSC Publishing. (2022). Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

MDPI. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Retrieved from [Link]

-

Oregon State University. (2022). 13C NMR Chemical Shifts. Retrieved from [Link]

-

OpenStax. (2023). Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry. Retrieved from [Link]

-

University of Cambridge. (n.d.). Mass spectrometry characterization of peroxycarboxylic acids.... Retrieved from [Link]

-

SpringerLink. (2025). Transformations of 4-Oxo-4H-chromene-3-carbaldehyde under the Action of Fe(CO)5. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemdata.nist.gov [chemdata.nist.gov]

- 3. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. 4-Oxo-4H-1-benzopyran-2-carboxylic acid(4940-39-0) 13C NMR [m.chemicalbook.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. echemi.com [echemi.com]

- 9. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]

- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

A Guide to the Structural Elucidation of 4-oxo-4H-thiochromene-2-carboxylic acid: An Integrated Experimental and Computational Approach

Abstract

4-oxo-4H-thiochromene-2-carboxylic acid and its derivatives represent a class of sulfur-containing heterocyclic compounds with significant potential in medicinal chemistry. A thorough understanding of their three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug design. This technical guide addresses the structural analysis of 4-oxo-4H-thiochromene-2-carboxylic acid. In the absence of a publicly available crystal structure for the title compound, this guide provides a comprehensive framework for its structural determination. We present a comparative analysis based on the known crystal structure of its oxygen analog, 4-oxo-4H-chromene-2-carboxylic acid, and outline a detailed experimental protocol for single-crystal X-ray diffraction. Furthermore, we explore the utility of computational modeling, specifically Density Functional Theory (DFT), as a predictive tool for geometry optimization. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the study of thiochromone scaffolds.

Introduction: The Significance of the Thiochromone Scaffold

The 4-oxo-4H-thiochromene core, a sulfur analog of the widely studied chromone system, is a privileged scaffold in medicinal chemistry. The replacement of the endocyclic oxygen with sulfur imparts distinct electronic and steric properties, often leading to unique biological activities. Derivatives of this scaffold have shown promise in various therapeutic areas, underscoring the importance of detailed structural characterization to inform the development of novel therapeutic agents. The precise arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions, dictates the molecule's physicochemical properties, such as solubility and crystal packing, and its ability to interact with biological targets.

In Silico Analysis and Comparative Structural Insights

Given the current unavailability of an experimentally determined crystal structure for 4-oxo-4H-thiochromene-2-carboxylic acid, we can infer its likely structural features through a comparative analysis with its close oxygen analog, 4-oxo-4H-chromene-2-carboxylic acid, and other related structures.

Predicted Molecular Geometry

The core thiochromone ring system is expected to be largely planar. The carboxylic acid group at the 2-position is a key feature for potential hydrogen bonding interactions. Based on the crystal structure of related chromone-3-carboxamides, intramolecular hydrogen bonding between the carboxylic acid proton and the ketone oxygen at the 4-position is a possibility, which would influence the overall conformation.[1]

Anticipated Intermolecular Interactions and Crystal Packing

The crystal packing of 4-oxo-4H-thiochromene-2-carboxylic acid is likely to be dominated by hydrogen bonding and π-π stacking interactions. The carboxylic acid moiety is a strong hydrogen bond donor and acceptor, and it is anticipated to form dimers or extended networks with neighboring molecules. The aromatic thiochromone core will likely facilitate π-π stacking, further stabilizing the crystal lattice. These interactions are crucial for the solid-state properties of the compound.

Computational Modeling: A Predictive Approach

Computational chemistry provides a powerful tool for predicting the structure of molecules where experimental data is lacking.[2][3][4][5][6] Density Functional Theory (DFT) is a robust method for geometry optimization and can provide valuable insights into the preferred conformation of 4-oxo-4H-thiochromene-2-carboxylic acid.

A suggested computational workflow would involve:

-

Initial Structure Generation: Building the 3D structure of the molecule using standard bond lengths and angles.

-

Conformational Search: Identifying low-energy conformers, particularly concerning the orientation of the carboxylic acid group.

-

Geometry Optimization: Performing a full geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to obtain the lowest energy structure.[7][8][9]

-

Frequency Analysis: Calculating vibrational frequencies to confirm that the optimized structure corresponds to a true energy minimum.

The results of such a study can predict key geometric parameters and provide a model for comparison with future experimental data.

Experimental Determination of Crystal Structure: A Step-by-Step Protocol

The definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction.[10][11] The following section outlines a comprehensive, self-validating protocol for the structural elucidation of 4-oxo-4H-thiochromene-2-carboxylic acid.

Crystal Growth: The Critical First Step

Obtaining high-quality single crystals is often the most challenging aspect of a crystallographic study.[12][13] Several techniques can be employed, and the choice of method and solvent is critical.[14][15][16][17][18]

Recommended Crystal Growth Methods:

-

Slow Evaporation:

-

Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture).

-

Filter the solution to remove any particulate matter.

-

Place the solution in a clean vial, cover it with a perforated film (e.g., Parafilm with small holes), and leave it undisturbed in a vibration-free environment.

-

Allow the solvent to evaporate slowly over several days to weeks.

-

-

Vapor Diffusion:

-

Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is soluble.

-

Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble.

-

The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystallization.

-

-

Slow Cooling:

-

Prepare a saturated solution of the compound at an elevated temperature.

-

Slowly cool the solution to room temperature or below. A Dewar flask with hot water can be used to ensure a slow cooling rate.

-

Table 1: Suggested Solvents for Crystal Growth

| Solvent System | Rationale |

| Ethanol/Water | Good for compounds with moderate polarity. |

| Acetone/Hexane | A polar/non-polar system for vapor diffusion. |

| Dichloromethane/Methanol | Can be effective for slow evaporation. |

Single-Crystal X-ray Diffraction: Data Collection and Processing

Once suitable crystals are obtained, the next step is to collect the diffraction data.

Experimental Workflow:

-

Crystal Selection and Mounting:

-

Data Collection:

-

Mount the goniometer head on the diffractometer.

-

A stream of cold nitrogen gas (typically 100 K) is used to cool the crystal, which minimizes thermal motion and radiation damage.

-

The diffractometer, equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, rotates the crystal while irradiating it with X-rays.[10]

-

A series of diffraction images are collected at different crystal orientations.

-

-

Data Processing:

-

The collected images are processed to determine the unit cell parameters and the intensities of the diffracted X-ray beams.

-

Software is used to integrate the reflection intensities and apply corrections for factors such as absorption.

-

Structure Solution and Refinement

The processed data is then used to solve and refine the crystal structure.

-

Structure Solution:

-

The positions of the atoms in the unit cell are determined using direct methods or Patterson methods. This provides an initial model of the molecule.

-

-

Structure Refinement:

-

The initial model is refined against the experimental data using least-squares methods.

-

This iterative process adjusts the atomic coordinates and displacement parameters to improve the agreement between the calculated and observed diffraction patterns.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

The final refined structure provides precise information on bond lengths, bond angles, and intermolecular interactions.

Visualization of Key Processes and Structures

Diagrams are essential for visualizing complex workflows and molecular interactions.

Caption: Experimental workflow for single-crystal X-ray diffraction.

Caption: Anticipated intermolecular interactions in the crystal lattice.

Conclusion and Future Directions

While the definitive crystal structure of 4-oxo-4H-thiochromene-2-carboxylic acid awaits experimental determination, this guide provides a robust framework for its elucidation. Through a combination of comparative analysis with known structures, predictive computational modeling, and a detailed experimental protocol, researchers are well-equipped to tackle this structural challenge. The determination of this crystal structure will be a valuable contribution to the field, enabling a deeper understanding of the structure-property relationships of this important class of heterocyclic compounds and paving the way for the design of new and more effective therapeutic agents.

References

-

Title: Computational prediction of organic crystal structures and polymorphism. Source: Taylor & Francis. URL: [Link]

-

Title: Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. Source: Royal Society of Chemistry. URL: [Link]

-

Title: Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. Source: Springer. URL: [Link]

-

Title: Advanced crystallisation methods for small organic molecules. Source: Royal Society of Chemistry. URL: [Link]

-

Title: Computational prediction of organic crystal structures. Source: UCL Discovery. URL: [Link]

-

Title: Computational prediction of organic crystal structures and polymorphism. Source: ResearchGate. URL: [Link]

-

Title: Predicting crystal structures of organic compounds. Source: Royal Society of Chemistry. URL: [Link]

-

Title: Getting crystals your crystallographer will treasure: a beginner's guide. Source: National Center for Biotechnology Information. URL: [Link]

-

Title: Crystal Growth - Sample Preparation. Source: Philipps-Universität Marburg. URL: [Link]

-

Title: Growing Quality Crystals. Source: MIT Department of Chemistry. URL: [Link]

-

Title: Crystal Growing Tips. Source: University of Florida. URL: [Link]

-

Title: 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid. Source: National Center for Biotechnology Information. URL: [Link]

-

Title: Possible intramolecular hydrogen bonding for compounds discussed in this paper and related compounds. Source: ResearchGate. URL: [Link]

-

Title: Preparation of Single Crystals for X-ray Diffraction. Source: University of Zurich. URL: [Link]

-

Title: Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Source: Oreate AI Blog. URL: [Link]

-

Title: The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Source: ACS Publications. URL: [Link]

-

Title: The crystal structures of four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides. Source: National Center for Biotechnology Information. URL: [Link]

-

Title: Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Source: National Center for Biotechnology Information. URL: [Link]

-

Title: A DFT/TDDFT investigation on chromone derivatives: fluorescence and electronic properties. Source: ResearchGate. URL: [Link]

-

Title: How To: Grow X-Ray Quality Crystals. Source: University of Rochester. URL: [Link]

-

Title: 4-oxo-4H-chromene-2-carbaldehyde. Source: Chemical Synthesis Database. URL: [Link]

-

Title: The X-ray structure of 4H-chromene-2-carboxylic acid 8a. Source: ResearchGate. URL: [Link]

-

Title: Chromone-Based Copper(II) Complexes as Potential Antitumour Agents: Synthesis, Chemical Characterisation and In Vitro Biological Evaluation. Source: MDPI. URL: [Link]

-

Title: Chromone-3-carboxylic acid. Source: PubChem. URL: [Link]

-

Title: Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. Source: IJRAR.org. URL: [Link]

-

Title: SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. Source: IJRPC. URL: [Link]

-

Title: Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Source: ResearchGate. URL: [Link]

-

Title: 4-oxo-4H-chromene-2-carboxylic acid. Source: ChemBK. URL: [Link]

-

Title: Two Unexpected Temperature-Induced Supermolecular Isomers from Multi-Topic Carboxylic Acid: Hydrogen Bonding Layer or Helix Tube. Source: National Center for Biotechnology Information. URL: [Link]

-

Title: Bimolecular Carboxylic Acid and Amine-N-oxide Interactions Mediated Via CH...O Hydrogen Bonds. Source: ElectronicsAndBooks. URL: [Link]

-

Title: Chromones obtained from 4-oxo-4H-chromene-2-carboxylic acid with relevant biological activity. Source: ResearchGate. URL: [Link]

-

Title: DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B. Source: National Center for Biotechnology Information. URL: [Link]

-

Title: On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. Source: arXiv. URL: [Link]

-

Title: Systematic assessment of DFT methods for geometry optimization of mononuclear platinum-containing complexes. Source: Royal Society of Chemistry. URL: [Link]

-

Title: 4-ethyl-2-oxo-2H-chromene-3-carboxylic acid. Source: ChemSynthesis. URL: [Link]

Sources

- 1. The crystal structures of four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Predicting crystal structures of organic compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 8. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]

- 9. Systematic assessment of DFT methods for geometry optimization of mononuclear platinum-containing complexes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 12. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 14. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 15. Crystal Growth - Sample Preparation - Molecular Solids Group - Philipps-Universität Marburg [uni-marburg.de]

- 16. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]

- 17. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 18. How To [chem.rochester.edu]

The Thiochromone-2-Carboxylic Acid Scaffold: Mechanistic Pharmacophore & Therapeutic Applications

Executive Summary

4-oxo-4H-thiochromene-2-carboxylic acid (Thiochromone-2-carboxylic acid) represents a privileged scaffold in medicinal chemistry, distinguished by its bioisosteric relationship to chromones and its utility as a phosphate mimetic. Unlike simple structural analogues, the replacement of the ether oxygen with sulfur introduces unique electronic properties—specifically increased lipophilicity and altered ring planarity—that enhance binding affinity in hydrophobic pockets.

This guide dissects the mechanism of action (MoA) of this scaffold, focusing on its primary role as a Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor for metabolic regulation and its secondary utility in antimicrobial pharmacotherapy . We provide validated protocols for synthesis and enzymatic assay, ensuring reproducible experimental workflows.

Part 1: Chemical Biology & Pharmacophore Analysis

Structural Bioisosterism

The core value of the 4-oxo-4H-thiochromene-2-carboxylic acid lies in its ability to mimic phosphotyrosine (pTyr). In biological systems, the dephosphorylation of pTyr residues is a critical regulatory switch.

-

The Acid Moiety: At physiological pH, the C2-carboxylic acid is ionized (carboxylate). This anionic headgroup mimics the phosphate group of pTyr, allowing it to anchor into the positively charged catalytic pockets of phosphatases.

-

The Thiochromone Core: The sulfur atom (S) has a larger van der Waals radius (1.80 Å) compared to oxygen (1.52 Å) in chromones. This results in:

-

Enhanced Lipophilicity: Higher LogP values facilitate passive transport across cell membranes.

-

Aromatic Stacking: The sulfur atom alters the electron density of the benzothiopyran ring, often strengthening

stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in enzyme active sites.

-

Primary Mechanism: PTP1B Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of the insulin signaling pathway.[1] It dephosphorylates the Insulin Receptor (IR) and Insulin Receptor Substrate-1 (IRS-1), terminating the signal.

Mechanism of Action:

-

Competitive Binding: The thiochromone-2-carboxylic acid functions as a competitive inhibitor.

-

Active Site Anchoring: The carboxylate group enters the PTP1B active site (the P-loop). It forms bidentate hydrogen bonds with the guanidinium group of Arg221 and the amide backbone of the P-loop (residues 215–221).

-

WPD Loop Stabilization: Binding induces a conformational change, locking the WPD loop (containing Asp181) in a closed, inactive conformation, preventing substrate access.

Pathway Visualization

The following diagram illustrates the interference of the thiochromone scaffold within the insulin signaling cascade.

Figure 1: Mechanism of PTP1B inhibition by Thiochromone-2-carboxylic acid, restoring insulin signaling.

Part 2: Experimental Validation Protocols

To validate the mechanistic claims, the following protocols are designed for reproducibility and data integrity.

Protocol: One-Pot Synthesis of 4-oxo-4H-thiochromene-2-carboxylic acid

Objective: Synthesize the core scaffold efficiently for biological testing.

Reagents: Thiophenol, Maleic Anhydride, Methanesulfonic acid (MSA), AlCl3.

Workflow:

-

Acylation: Mix Thiophenol (10 mmol) and Maleic Anhydride (10 mmol) in a round-bottom flask. Heat to 50°C for 2 hours to form the intermediate 3-(phenylthio)-4-oxobutanoic acid.

-

Cyclization: Cool the mixture to 0°C. Slowly add Methanesulfonic acid (5 mL) or AlCl3 (3 eq) as a Lewis acid catalyst.

-

Reaction: Stir at room temperature for 4 hours, then heat to 80°C for 1 hour to ensure ring closure.

-

Quenching: Pour the reaction mixture into crushed ice/water (100 mL). The product will precipitate as a solid.

-

Purification: Filter the precipitate. Recrystallize from Ethanol/Water (8:2) to obtain pure crystals.

-

Validation: Check melting point (approx. 210-215°C) and 1H-NMR (Singlet at ~6.8 ppm for the C3-H).

-

Protocol: PTP1B Enzyme Inhibition Assay (pNPP Method)

Objective: Quantify the IC50 of the synthesized acid against PTP1B.

Materials:

-

Recombinant Human PTP1B (Sigma or equivalent).

-

Substrate: p-Nitrophenyl Phosphate (pNPP).

-

Buffer: 50 mM HEPES, 1 mM EDTA, 1 mM DTT (Critical: DTT prevents oxidation of the catalytic Cys215), pH 7.2.

-

Positive Control: Sodium Orthovanadate or Suramin.

Step-by-Step:

-

Preparation: Dissolve the test compound (Thiochromone acid) in DMSO. Prepare serial dilutions (0.1 µM to 100 µM).

-

Incubation: In a 96-well plate, add:

-

80 µL Assay Buffer

-

10 µL Enzyme solution (final conc 0.5 µg/mL)

-

10 µL Inhibitor (Test compound)

-

Incubate for 10 minutes at 37°C to allow equilibrium binding.

-

-

Initiation: Add 100 µL of pNPP substrate (2 mM).

-

Measurement: Monitor the production of p-nitrophenol by measuring absorbance at 405 nm every 30 seconds for 10 minutes (Kinetic Mode).

-

Calculation: Plot the initial velocity (

) vs. Inhibitor Concentration (

Self-Validating Check:

-

If the DMSO control shows <90% activity compared to buffer alone, the enzyme is compromised.

-

If the Hill slope is >1.5, suspect compound aggregation rather than specific binding.

Part 3: Structure-Activity Relationship (SAR) Data

The following table summarizes how structural modifications to the 4-oxo-4H-thiochromene-2-carboxylic acid scaffold affect biological activity.

| Position | Modification | Effect on Activity | Mechanistic Rationale |

| C-2 | -COOH (Acid) | Essential | Mimics phosphate group; anchors to Arg221 in PTP1B. |

| C-2 | -COOEt (Ester) | Loss of Activity | Loss of negative charge prevents electrostatic interaction with P-loop. |

| C-2 | -CONH2 (Amide) | Altered Selectivity | Shifts activity towards antimicrobial (membrane interaction) rather than PTP1B. |

| C-6 | -Cl / -Br | Increased Potency | Halogens fill the hydrophobic pocket (Site B) near the active site. |

| C-6 | -CH3 | Moderate Increase | Increases lipophilicity (LogP), improving cellular uptake. |

| S-1 | Sulfone (SO2) | Mixed Results | Increases polarity; effective for Leishmanicidal activity (vinyl sulfones). |

Part 4: Experimental Workflow Visualization

This diagram outlines the logical flow from synthesis to validation, ensuring a closed-loop research process.

Figure 2: Integrated workflow for the synthesis and validation of Thiochromone derivatives.

References

-

Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. PMC - NIH. Available at: [Link]

-

Characterization of Protein Tyrosine Phosphatase 1B Inhibition by Chlorogenic Acid and Cichoric Acid. PMC - NIH. (Mechanistic parallel for carboxylic acid binding). Available at: [Link]

-

Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library. Frontiers in Pharmacology. Available at: [Link]

-

Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. Available at: [Link]

-

Design, Synthesis, and Bioactivity Evaluation of New Thiochromanone Derivatives Containing a Carboxamide Moiety. Molecules. Available at: [Link]

Sources

Thiochromene Scaffolds: Synthetic Evolution and Therapeutic Frontiers

Executive Summary

The thiochromene (benzothiopyran) scaffold represents a pivotal bioisostere of the naturally abundant chromene ring, distinguished by the replacement of the ether oxygen with a sulfur atom. This single atomic substitution fundamentally alters the scaffold's lipophilicity, oxidation states (sulfoxide/sulfone potential), and metabolic stability. This guide analyzes the transition of thiochromenes from theoretical curiosities to potent medicinal agents, detailing the mechanistic causality of their synthesis and their expanding role in oncology and antimicrobial research.

Part 1: Structural Fundamentals & Historical Genesis

The Sulfur Advantage (Bioisosterism)

While chromenes (benzopyrans) are ubiquitous in nature (e.g., flavonoids, tocopherols), thiochromenes are rare natural products. Their value lies in bioisosterism . The C–S bond (approx. 1.82 Å) is longer than the C–O bond (1.43 Å), and sulfur’s larger van der Waals radius alters the ring pucker.

-

Lipophilicity: Thiochromenes generally exhibit higher logP values than their oxygen counterparts, enhancing membrane permeability.

-

Metabolic Handles: Unlike the ether oxygen, the sulfur atom can be oxidized to sulfoxides (

) or sulfones (

Historical Trajectory: From Dyes to Drugs

-

1900s–1950s (The Dye Era): Early interest in benzothiopyrans was driven by the industrial dye sector, adjacent to thioindigo research. The focus was on chromophores rather than pharmacophores.

-

1962 (The Mechanistic Pivot): The formal characterization of the thio-Claisen rearrangement marked a turning point. This allowed for the controlled synthesis of 2H-thiochromenes from aryl propargyl sulfides, moving production from low-yield condensation to predictable sigmatropic shifts.

-

2000s–Present (The Catalytic Renaissance): The integration of organocatalysis and transition-metal (Pd/Rh) cross-coupling has unlocked enantioselective routes, allowing researchers to target specific biological pockets (e.g., COX-2, Topoisomerase II) with chiral precision.

Part 2: The Synthetic Evolution (Technical Protocols)

Strategy A: The Thio-Claisen Rearrangement (2H-Thiochromenes)

This is the "workhorse" method for generating the 2H-thiochromene core. It relies on the [3,3]-sigmatropic rearrangement of aryl propargyl sulfides.

Mechanism & Causality:

The reaction proceeds via a chair-like transition state.[1] A critical challenge here is the Rupe Rearrangement competition. If the propargyl alcohol precursor is tertiary and the acid catalyst is too strong, the intermediate carbocation may dehydrate to an

DOT Diagram: Synthetic Divergence

Caption: Figure 1. The mechanistic pathway of Thio-Claisen rearrangement showing the critical divergence between the desired cyclization and the Rupe rearrangement side-reaction.

Strategy B: One-Pot Cyclization (4H-Thiochromen-4-ones)

For creating thioflavones (carbonyl at C4), the intramolecular Friedel-Crafts acylation or direct cyclization of 3-(arylthio)propanoic acids is preferred for its atom economy.

Protocol: Optimized Cyclization of 3-(Arylthio)propanoic Acids

Source Validation: Adapted from recent one-pot methodologies (e.g., MDPI, 2025).

Reagents:

-

Substituted Thiophenol (1.0 equiv)[2]

-

3-Chloropropanoic acid (1.0 equiv)

-

NaOH (aq, 1.0 M) / Na2CO3 (aq, 1.0 M)[3]

-

Polyphosphoric Acid (PPA) or H2SO4 (for the cyclization step)

Step-by-Step Workflow:

-

S-Alkylation (Nucleophilic Attack):

-

Charge a flask with aqueous NaOH/Na2CO3 (1:1 ratio).[3]

-

Add the thiophenol dropwise at 0°C (prevent oxidation to disulfide).

-

Add 3-chloropropanoic acid. Stir at Room Temperature (RT) for 2 hours.

-

Checkpoint: Monitor TLC for disappearance of thiol. The basic pH ensures the thiolate anion is the active nucleophile.

-

Acidify to pH 1–2 with HCl.[3] Extract the intermediate 3-(arylthio)propanoic acid .

-

-

Cyclization (Acylation):

-

Workup:

-

Pour reaction mixture onto crushed ice (exothermic quench).

-

Filter the precipitate (crude thiochromanone).

-

Purification: Recrystallize from Ethanol/Water.

-

Yield Expectation: 65–85% depending on ring substituents (Electron Donating Groups at C6/C8 enhance yield by activating the ring for EAS).

Part 3: Pharmacological Renaissance

Structure-Activity Relationship (SAR)

The thiochromene core acts as a "privileged scaffold," meaning it can bind to multiple receptor types depending on decoration.

| Position | Modification | Biological Impact |

| S-1 (Sulfur) | Oxidation to Sulfone ( | Increases polarity; often enhances COX-2 selectivity (mimics sulfonamides). |

| C-2 | Aryl substitution | Critical for anticancer activity (tubulin polymerization inhibition). |

| C-3 | Halogenation / Nitration | Modulates reactivity; C-3 bromo derivatives are precursors for cross-coupling. |

| C-4 | Carbonyl (Thioflavone) | Essential for kinase inhibition; mimics ATP binding motif. |

Case Study: Anticancer Mechanisms

Thiochromene derivatives (specifically 2,4-diphenyl-4H-thiochromenes) function as dual-action agents. They often induce apoptosis via the mitochondrial pathway.

DOT Diagram: Signaling Cascade

Caption: Figure 2. Dual-mechanism pathway of thiochromene-induced apoptosis, targeting Topoisomerase II and Tubulin dynamics leading to ROS generation.

References

-

Thiochromenes and Thiochromanes: A Comprehensive Review. Source: RSC Medicinal Chemistry (2025). Focus: Overview of antibacterial, antifungal, and anticancer activities and SAR insights. URL:[Link]

-

Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. Source: ACS Omega (2021). Focus: Pd(II)-catalyzed cross-coupling protocols for thioflavone libraries.[10] URL:[Link]

-

One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Source: MDPI (Molecules, 2025). Focus: Green chemistry protocols for the one-pot cyclization method. URL:[Link]

-

Recent Advancement of the Thio-Claisen Rearrangement. Source: Seth Anandram Jaipuria College (Review). Focus: Mechanistic details of the [3,3]-sigmatropic rearrangement and kinetic origins.[1][6][7][11] URL:[Link]

-

Design, Synthesis, and In Silico Molecular Docking Study of Novel Thiochromene Derivatives. Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry, 2022). Focus: Antimicrobial potential and docking studies against dihydropteroate synthase. URL:[Link][12]

Sources

- 1. sethanandramjaipuriacollege.in [sethanandramjaipuriacollege.in]

- 2. mdpi.com [mdpi.com]

- 3. preprints.org [preprints.org]

- 4. Rupe Rearrgment | PPTX [slideshare.net]

- 5. synarchive.com [synarchive.com]

- 6. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 7. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-oxo-4H-thiochromene-2-carboxylic Acid Derivatives

Introduction: The Significance of the Thiochromene Scaffold

The 4-oxo-4H-thiochromene core, a sulfur-containing heterocyclic system, is a privileged scaffold in medicinal chemistry and materials science.[1][2] The incorporation of a sulfur atom in place of its oxygen analog (chromone) significantly alters the molecule's electronic distribution and lipophilicity, often leading to enhanced biological activity and unique physicochemical properties.[1] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The carboxylic acid moiety at the 2-position provides a crucial handle for further derivatization, allowing for the generation of diverse chemical libraries for drug discovery and development.

This document provides a detailed protocol for the synthesis of 4-oxo-4H-thiochromene-2-carboxylic acid and its derivatives, grounded in established chemical principles. We will delve into the mechanistic rationale behind the chosen synthetic strategy, provide step-by-step experimental procedures, and offer insights into process optimization.

Synthetic Strategy: A Convergent Approach to the Thiochromene Core

The synthesis of 4-oxo-4H-thiochromene-2-carboxylic acid derivatives is most effectively achieved through a convergent strategy, beginning with the readily available starting material, thiophenol. The core of this methodology involves two key transformations:

-

Michael Addition: The nucleophilic addition of a substituted thiophenol to an acetylenic dicarboxylate, which establishes the basic carbon-sulfur framework of the thiochromene.

-

Intramolecular Cyclization: A thermally or acid-catalyzed intramolecular Friedel-Crafts-type acylation to construct the fused six-membered ring, yielding the final thiochromone structure.[3]

This approach offers flexibility in the introduction of various substituents on the aromatic ring, allowing for the synthesis of a diverse library of derivatives.

Mechanistic Insights

The reaction proceeds through a well-understood pathway. The thiophenol, a potent nucleophile, attacks one of the electrophilic carbons of the diethyl acetylenedicarboxylate. This is followed by protonation to yield the enol intermediate, which then tautomerizes to the more stable keto form. The subsequent intramolecular cyclization is the critical ring-closing step. This reaction is typically promoted by a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid, which protonates the ester carbonyl, rendering the carbon more electrophilic and susceptible to attack by the electron-rich aromatic ring.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-(phenylthio)maleate

This initial step involves the formation of the key intermediate through a Michael addition reaction.

Materials:

-

Substituted Thiophenol (1.0 eq)

-

Diethyl acetylenedicarboxylate (1.1 eq)

-

Anhydrous Toluene

-

Triethylamine (catalytic amount)

Procedure:

-

To a stirred solution of the substituted thiophenol (1.0 eq) in anhydrous toluene, add a catalytic amount of triethylamine.

-

Slowly add diethyl acetylenedicarboxylate (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure. The resulting crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Protocol 2: Intramolecular Cyclization to form Ethyl 4-oxo-4H-thiochromene-2-carboxylate

This is the key ring-forming step to generate the thiochromone scaffold.

Materials:

-

Crude Diethyl 2-(phenylthio)maleate from Protocol 1

-

Polyphosphoric Acid (PPA) or Concentrated Sulfuric Acid

Procedure:

-

Add the crude diethyl 2-(phenylthio)maleate to an excess of polyphosphoric acid (typically 10-20 times the weight of the ester).

-

Heat the mixture to 100-120 °C with vigorous stirring for 2-4 hours. The reaction progress should be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

The resulting precipitate is the crude ethyl 4-oxo-4H-thiochromene-2-carboxylate. Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

-

Dry the product under vacuum. Further purification can be achieved by recrystallization from ethanol.

Protocol 3: Hydrolysis to 4-oxo-4H-thiochromene-2-carboxylic acid

The final step is the saponification of the ester to the desired carboxylic acid.

Materials:

-

Ethyl 4-oxo-4H-thiochromene-2-carboxylate from Protocol 2

-

10% Aqueous Sodium Hydroxide Solution

-

Concentrated Hydrochloric Acid

Procedure:

-

Suspend the ethyl 4-oxo-4H-thiochromene-2-carboxylate in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until a pH of 2-3 is reached, leading to the precipitation of the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product, 4-oxo-4H-thiochromene-2-carboxylic acid.

Data Presentation: Representative Derivatives and Yields

The following table summarizes the typical yields for the synthesis of various substituted 4-oxo-4H-thiochromene-2-carboxylic acids using the described protocol.

| Substituent on Thiophenol | Product | Overall Yield (%) |

| H | 4-oxo-4H-thiochromene-2-carboxylic acid | 75-85% |

| 4-Methyl | 6-Methyl-4-oxo-4H-thiochromene-2-carboxylic acid | 70-80% |

| 4-Chloro | 6-Chloro-4-oxo-4H-thiochromene-2-carboxylic acid | 65-75% |

| 4-Methoxy | 6-Methoxy-4-oxo-4H-thiochromene-2-carboxylic acid | 72-82% |

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 4-oxo-4H-thiochromene-2-carboxylic acid derivatives.

Caption: Synthetic pathway for 4-oxo-4H-thiochromene-2-carboxylic acid derivatives.

Conclusion and Future Perspectives

The protocol detailed herein provides a robust and versatile method for the synthesis of 4-oxo-4H-thiochromene-2-carboxylic acid derivatives. The operational simplicity and the availability of a wide range of starting materials make this a highly attractive route for generating compound libraries for drug discovery and materials science applications. The carboxylic acid functionality serves as a versatile anchor for further chemical modifications, opening avenues for the exploration of structure-activity relationships and the development of novel therapeutic agents and functional materials. Future work could focus on the development of more environmentally friendly catalytic systems for the cyclization step and the exploration of one-pot procedures to further streamline the synthesis.

References

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

-

Gould–Jacobs reaction. In Wikipedia. [Link]

-

Kalbag, S. M., Nair, M. D., Rajagopalan, P., & Talaty, C. N. (1967). On the structure of the product of the reaction of 2-aminothiophenol with diethyl acetylene dicarboxylate. Tetrahedron, 23(4), 1911-1914. [Link]

-

Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. (2025). RSC Medicinal Chemistry. [Link]

-

Recent developments in thiochromene chemistry. (n.d.). RSC. [Link]

-

One-Pot Synthesis of Thiochromone and It's Derivatives. (2025). Preprints.org. [Link]

-

Zanwar, M. R., Raihan, M. J., Gawande, S. D., Kavala, V., Janreddy, D., Kuo, C.-W., Ambre, R., & Yao, C.-F. (2012). Alcohol mediated synthesis of 4-oxo-2-aryl-4H-chromene-3-carboxylate derivatives from 4-hydroxycoumarins. The Journal of Organic Chemistry, 77(15), 6495–6504. [Link]

-

RSC Publishing. (n.d.). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. [Link]

-

Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. (2017). Molecules, 22(12), 2095. [Link]

Sources

- 1. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]

- 2. Recent developments in thiochromene chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Evaluation of 4-oxo-4H-thiochromene-2-carboxylic acid

Authored by: A Senior Application Scientist

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of relevant in vivo models for evaluating the therapeutic potential of 4-oxo-4H-thiochromene-2-carboxylic acid. Drawing from the known biological activities of the broader thiochromene class of compounds, which include anti-inflammatory, anticancer, and antioxidant effects, this guide details robust protocols for preclinical assessment.[1][2][3][4] The protocols are designed to be self-validating systems, with a strong emphasis on the scientific rationale behind experimental choices to ensure data integrity and reproducibility.

Introduction: The Therapeutic Promise of 4-oxo-4H-thiochromene-2-carboxylic acid

The thiochromene scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities.[1][2][3][4] The core structure, a benzothiopyran, imparts unique physicochemical properties that can lead to favorable interactions with various biological targets. Specifically, compounds related to 4-oxo-4H-thiochromene-2-carboxylic acid have been investigated for their potential as anti-inflammatory, anticancer, antimicrobial, and antioxidant agents.[5][6][7][8]

Given the nascent stage of in vivo research for this particular molecule, the following protocols are proposed based on the well-established biological activities of analogous structures. These models will serve as a foundational platform to elucidate the pharmacodynamic and pharmacokinetic profile of 4-oxo-4H-thiochromene-2-carboxylic acid, paving the way for further preclinical and clinical development.

General Considerations for In Vivo Studies

Before initiating any in vivo experiment, a thorough understanding of the compound's physicochemical properties is crucial. This includes solubility, stability, and preliminary toxicity data obtained from in vitro assays.

Table 1: Essential Pre-In Vivo Characterization of 4-oxo-4H-thiochromene-2-carboxylic acid

| Parameter | Method | Rationale |

| Solubility | Kinetic and thermodynamic solubility assays in relevant vehicles (e.g., saline, PBS, DMSO/Cremophor EL mixtures) | To ensure proper formulation for administration and avoid precipitation at the injection site. |

| Stability | Stability testing in formulation vehicle at room temperature and 4°C. | To confirm that the compound does not degrade during the course of the experiment. |

| In Vitro Cytotoxicity | MTT or LDH assay on relevant cell lines (e.g., cancer cell lines, macrophages). | To establish a preliminary therapeutic window and guide dose selection for efficacy studies. |

| Maximum Tolerated Dose (MTD) | Acute toxicity study in a small cohort of animals. | To determine the highest dose that does not cause unacceptable toxicity. |

In Vivo Models for Anti-Inflammatory Activity Evaluation

Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases.[9][10] Thiochromene derivatives have shown promise as anti-inflammatory agents, potentially through the modulation of inflammatory mediators.[5] The following models are recommended to assess the anti-inflammatory potential of 4-oxo-4H-thiochromene-2-carboxylic acid.

Carrageenan-Induced Paw Edema Model

This is a widely used and well-characterized model of acute inflammation, primarily mediated by prostaglandins and other inflammatory cytokines.[11][12]

Scientific Rationale: The injection of carrageenan, a sulfated polysaccharide, into the rodent paw induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase (3-6 hours) is characterized by the production of prostaglandins and the infiltration of neutrophils. This model is particularly useful for screening compounds that may inhibit cyclooxygenase (COX) enzymes or other key inflammatory pathways.

Experimental Workflow:

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Detailed Protocol:

-

Animals: Male Wistar rats or Swiss albino mice (180-220 g).

-

Acclimatization: House animals for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

-

Grouping: Randomly divide animals into the following groups (n=8-10 per group):

-

Vehicle control (e.g., 0.5% carboxymethyl cellulose)

-

Positive control (e.g., Indomethacin, 10 mg/kg)

-

Test compound (multiple dose levels)

-

-

Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

-

Dosing: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).

-

Induction of Edema: After 60 minutes of dosing, inject 0.1 mL of 1% w/v carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw.

-

Measurement of Edema: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Table 2: Sample Data Representation for Paw Edema Model

| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition |

| Vehicle Control | - | 0.85 ± 0.05 | - |

| Positive Control | 10 | 0.32 ± 0.03 | 62.3 |

| Test Compound | 10 | 0.65 ± 0.04 | 23.5 |

| Test Compound | 30 | 0.45 ± 0.03 | 47.1 |

| Test Compound | 100 | 0.35 ± 0.02 | 58.8 |

Cotton Pellet-Induced Granuloma Model

This model is used to evaluate the effect of a compound on the proliferative phase of chronic inflammation.[12]

Scientific Rationale: Implantation of a sterile cotton pellet subcutaneously induces a chronic inflammatory response characterized by the formation of granulomatous tissue. This tissue is composed of infiltrated inflammatory cells, fibroblasts, and proliferating connective tissue. The dry weight of the excised granuloma is a measure of this chronic inflammatory process. This model is valuable for assessing the efficacy of compounds that may interfere with fibroblast proliferation and the synthesis of extracellular matrix components.

Detailed Protocol:

-

Animals: Male Wistar rats (150-200 g).

-

Procedure:

-

Anesthetize the animals.

-

Shave the dorsal region and disinfect with 70% ethanol.

-

Make a small incision and subcutaneously implant a sterile, pre-weighed cotton pellet (50 ± 1 mg).

-

Suture the incision.

-

-

Dosing: Administer the vehicle, positive control (e.g., Dexamethasone, 1 mg/kg), or test compound daily for 7 consecutive days, starting from the day of pellet implantation.

-

Granuloma Excision: On the 8th day, euthanize the animals, dissect out the cotton pellets surrounded by granuloma tissue, and dry them in a hot air oven at 60°C until a constant weight is achieved.

-

Data Analysis: Calculate the percentage inhibition of granuloma formation. % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the mean dry weight of the granuloma in the control group and Wt is the mean dry weight of the granuloma in the treated group.

In Vivo Models for Anticancer Activity Evaluation

The evaluation of novel anticancer agents relies heavily on animal models that can recapitulate key aspects of human malignancy.[13][14][15] Thiochromene derivatives have demonstrated cytotoxic effects against various cancer cell lines in vitro, making in vivo efficacy testing a critical next step.[1]

Cell Line-Derived Xenograft (CDX) Models

CDX models are the workhorse of preclinical oncology research, involving the implantation of human cancer cell lines into immunodeficient mice.[14][16]

Scientific Rationale: This model allows for the assessment of a compound's direct antitumor activity in a living organism. The choice of the cell line should be based on the proposed mechanism of action of 4-oxo-4H-thiochromene-2-carboxylic acid or its in vitro activity profile. The use of immunodeficient mice (e.g., nude or SCID) is necessary to prevent the rejection of the human tumor cells.

Experimental Workflow:

Caption: Workflow for a Cell Line-Derived Xenograft (CDX) Study.

Detailed Protocol:

-

Animals: Immunodeficient mice (e.g., athymic nude, SCID), 6-8 weeks old.

-

Cell Culture: Culture the chosen human cancer cell line under appropriate conditions.

-

Tumor Implantation:

-

Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).

-

Subcutaneously inject the cell suspension (typically 1-10 x 10^6 cells) into the flank of each mouse.

-

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups:

-

Vehicle control

-

Standard-of-care chemotherapy (relevant to the cancer type)

-

Test compound (multiple dose levels)

-

Administer treatments according to a defined schedule (e.g., daily, once weekly).

-

-

Monitoring: Continue to monitor tumor volume and body weight throughout the study. Body weight loss is a key indicator of toxicity.

-

Endpoint: The study can be terminated based on several criteria:

-

Tumors reaching a maximum allowable size.

-

A predetermined study duration.

-

Significant body weight loss or other signs of distress.

-

-

Data Analysis:

-

Tumor Growth Inhibition (TGI): Calculate TGI to assess efficacy.

-

Toxicity Assessment: Monitor body weight changes, clinical signs, and perform histopathological analysis of major organs if required.

-

Table 3: Key Parameters in a CDX Study

| Parameter | Description |

| Tumor Growth Delay | The difference in the time it takes for tumors in the treated group to reach a specific volume compared to the control group. |

| Tumor Regression | A decrease in tumor volume from baseline. |

| Log Cell Kill | A calculation of the number of cancer cells killed by the treatment. |

| Partial Response (PR) | >50% decrease in tumor volume. |

| Complete Response (CR) | Disappearance of the tumor. |

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 4-oxo-4H-thiochromene-2-carboxylic acid is essential for interpreting efficacy and toxicity data.

Scientific Rationale: A PK study will determine key parameters such as bioavailability, half-life, clearance, and volume of distribution. This information is critical for designing effective dosing regimens for subsequent efficacy studies.

Detailed Protocol:

-

Animals: Male Sprague-Dawley rats or C57BL/6 mice.

-

Administration:

-

Intravenous (IV) group: Administer a single bolus dose via the tail vein.

-

Oral (PO) group: Administer a single dose via oral gavage.

-

-

Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h) post-dosing.

-

Plasma Preparation: Process blood samples to obtain plasma.

-

Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

-

Data Analysis: Use pharmacokinetic software to calculate key PK parameters.

Table 4: Essential Pharmacokinetic Parameters

| Parameter | Abbreviation | Description |

| Maximum Concentration | Cmax | The highest concentration of the drug in the plasma. |

| Time to Maximum Concentration | Tmax | The time at which Cmax is reached. |

| Area Under the Curve | AUC | The total drug exposure over time. |

| Half-life | t1/2 | The time required for the drug concentration to decrease by half. |

| Clearance | CL | The volume of plasma cleared of the drug per unit time. |

| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| Bioavailability | F% | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

Concluding Remarks

The in vivo models and protocols outlined in this guide provide a robust framework for the preclinical evaluation of 4-oxo-4H-thiochromene-2-carboxylic acid. The selection of specific models should be guided by in vitro data and the therapeutic area of interest. A systematic and well-designed in vivo testing cascade is paramount for the successful translation of a promising compound from the laboratory to the clinic. It is imperative that all animal studies are conducted in compliance with ethical guidelines and regulations.

References